molecular formula C16H15N2NaO6P B1673576 Fosphenytoin sodium CAS No. 92134-98-0

Fosphenytoin sodium

Cat. No.: B1673576
CAS No.: 92134-98-0
M. Wt: 385.26 g/mol
InChI Key: GDNOSLQPJOZQKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fosphenytoin sodium primarily targets neuronal sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.

Mode of Action

This compound acts by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . By doing so, it limits the repetitive firing of action potentials, effectively slowing down impulses in the brain that cause seizures .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of sodium influx across cell membranes in the motor cortex during the generation of nerve impulses . This action stabilizes neuronal membranes and decreases seizure activity .

Pharmacokinetics

This compound is a prodrug of phenytoin, meaning it is metabolized into phenytoin in the body. It is 100% bioavailable by both intramuscular (IM) and intravenous (IV) routes . The conversion of fosphenytoin to phenytoin is rapid, with a half-life of about 15 minutes . Maximum plasma concentration of fosphenytoin can be achieved by intravenous infusion (at the end of infusion) and intramuscular injection (approximately 30 min after injection) .

Result of Action

The molecular and cellular effects of this compound’s action involve the stabilization of neuronal membranes and a decrease in seizure activity . This is achieved by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug promotes sodium efflux from neurons, stabilizing them against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .

Biochemical Analysis

Biochemical Properties

Fosphenytoin sodium’s anticonvulsant effects are attributable to phenytoin . Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . This interaction with sodium channels is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound, through its active metabolite phenytoin, slows down impulses in the brain that cause seizures . It does this by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . This action limits the repetitive firing of action potentials, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves the blocking of sodium channels on the neuronal cell membrane . This blocking action limits the spread of seizure activity and reduces seizure propagation . This is how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

This compound is rapidly and completely absorbed after intramuscular administration . The peak effect is observed within 30 minutes of intramuscular administration . This compound is extensively bound to human plasma proteins .

Dosage Effects in Animal Models

In animal models, this compound has been shown to alleviate subacute herpetic neuralgia and postherpetic neuralgia . The suppressive effect of this compound on subacute herpetic neuralgia was comparable to that of pregabalin, a commonly used positive control . This compound exhibited a slightly more potent effect than pregabalin in alleviating postherpetic neuralgia .

Metabolic Pathways

This compound is metabolized, likely by phosphatases, to phenytoin, phosphate, and formaldehyde . The formaldehyde is subsequently converted into formate . The phenytoin produced is metabolized hepatically by CYP2C9 and, to a lesser extent, by CYP2C19 .

Transport and Distribution

This compound is extensively bound to human plasma proteins, primarily albumin . Binding to plasma proteins is saturable with the result that the percent bound decreases as total this compound concentrations increase . This compound displaces phenytoin from protein binding sites .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound, through its active metabolite phenytoin, interacts with sodium channels on the neuronal cell membrane . This suggests that this compound is localized at the cell membrane where it exerts its effects.

Properties

CAS No.

92134-98-0

Molecular Formula

C16H15N2NaO6P

Molecular Weight

385.26 g/mol

IUPAC Name

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate

InChI

InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23);

InChI Key

GDNOSLQPJOZQKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na]

Appearance

Solid powder

92134-98-0

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

93390-81-9 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(hydroxymethyl)phenytoin disodium phosphate
3-(hydroxymethyl)phenytoin phosphate ester
ACC 9653
ACC-9653
Cerebyx
fosphenytoin
fosphenytoin sodium
fosphenytoin, disodium salt
HMPDP
Prodilantin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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